N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide
Overview
Description
N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is an organic compound that features a methoxybenzyl group and a tolyl group attached to a methanamine backbone. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzyl chloride with p-toluidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including recrystallization and filtration to obtain the pure hydrobromide salt
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Amines
Substitution Products: Various substituted benzyl derivatives
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and tolyl groups contribute to its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrochloride
- N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine sulfate
- N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine acetate
Uniqueness
N-(4-Methoxybenzyl)-1-(p-tolyl)methanamine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15;/h3-10,17H,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWUOWOLEXKPKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-59-9 | |
Record name | Benzenemethanamine, 4-methoxy-N-[(4-methylphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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